Dinaphthalen-1-yl(phenyl)phosphane

Description

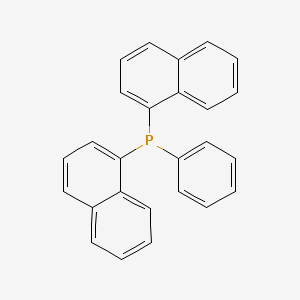

Dinaphthalen-1-yl(phenyl)phosphane, with the chemical formula C₂₆H₁₉P, is a solid, typically appearing as a powder or liquid, and is recognized as an important raw material in specialized chemical synthesis. lookchem.com Its structure, featuring two bulky 1-naphthyl substituents and one phenyl group attached to a central phosphorus atom, positions it as a sterically demanding and potentially electron-rich ligand. These characteristics are highly sought after in the design of catalysts for a variety of organic transformations.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 3135-67-9 |

| Molecular Formula | C₂₆H₁₉P |

| Appearance | Powder or liquid lookchem.com |

| Purity | Typically ≥99% lookchem.com |

A closely related compound, this compound sulfide (B99878) (CAS Number: 3135-68-0), is formed by the oxidation of the phosphane. chemnet.com The properties of this sulfide provide some insight into the chemical nature of the parent phosphane.

Table 2: Predicted Properties of this compound Sulfide

| Property | Value |

| Molecular Weight | 394.4678 g/mol chemnet.com |

| Boiling Point | 587.2°C at 760 mmHg chemnet.com |

| Flash Point | 308.9°C chemnet.com |

| Density | 1.27g/cm³ chemnet.com |

Arylphosphanes are a cornerstone of modern homogeneous catalysis, primarily serving as ligands for transition metals such as palladium, rhodium, and nickel. Their importance stems from their unique ability to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

The phosphorus atom in arylphosphanes possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The nature of the aryl groups attached to the phosphorus atom significantly impacts the ligand's properties. Electron-donating groups on the aryl rings increase the electron density on the phosphorus, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the ligand's basicity. This electronic tunability is crucial for optimizing catalytic cycles.

Steric bulk is another critical feature of arylphosphane ligands. The size and arrangement of the aryl groups create a "cone angle," a concept developed by Chadwick A. Tolman, which quantifies the steric footprint of the ligand. Bulky phosphine (B1218219) ligands can promote the formation of coordinatively unsaturated metal complexes, which are often the active species in catalytic reactions. This steric hindrance can also influence the regioselectivity and stereoselectivity of a reaction.

The development of phosphine ligands dates back to the mid-20th century, with early work focusing on relatively simple trialkyl- and triarylphosphines like triphenylphosphine (B44618). A significant breakthrough came with the introduction of chiral phosphines, which enabled the development of asymmetric catalysis, a field recognized with the 2001 Nobel Prize in Chemistry.

The late 20th and early 21st centuries have seen the emergence of increasingly sophisticated phosphine ligands, often with highly tailored steric and electronic properties. The development of biaryl phosphine ligands by the research group of Stephen L. Buchwald in the late 1990s revolutionized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These bulky and electron-rich ligands enabled the use of less reactive aryl chlorides and facilitated reactions under milder conditions.

While specific research on this compound is not extensively documented in publicly available literature, its structure places it within the class of bulky triarylphosphines. Its synthesis would likely follow established methods for creating such compounds, for instance, through the reaction of a di(1-naphthyl)phosphorus chloride with a phenyl Grignard or organolithium reagent, or by reacting 1-naphthylmagnesium bromide with phenylphosphorus dichloride.

The current research landscape for this compound appears to be focused on its potential as a specialized ligand in catalysis, although detailed studies are not widely published. The primary research imperatives for this compound would logically include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a fundamental prerequisite for its broader application. Detailed characterization using modern spectroscopic techniques such as multinuclear NMR (³¹P, ¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction would provide a comprehensive understanding of its molecular structure and properties.

Coordination Chemistry: Investigating the coordination behavior of this compound with various transition metals is crucial. This would involve the synthesis and structural characterization of its metal complexes to understand its bonding modes, steric influence, and electronic effects on the metal center.

Catalytic Applications: The most significant area of potential research lies in the evaluation of this compound as a ligand in a range of catalytic reactions. Given its bulky nature, it is a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, particularly with challenging substrates like sterically hindered or unreactive aryl halides. Its performance could be benchmarked against established ligands to identify any unique advantages.

Asymmetric Catalysis: The introduction of chirality, either at the phosphorus atom or within the naphthyl or phenyl backbones, could lead to the development of novel chiral ligands for asymmetric catalysis. This remains a significant and highly active area of chemical research.

Structure

3D Structure

Properties

CAS No. |

3135-67-9 |

|---|---|

Molecular Formula |

C26H19P |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

dinaphthalen-1-yl(phenyl)phosphane |

InChI |

InChI=1S/C26H19P/c1-2-14-22(15-3-1)27(25-18-8-12-20-10-4-6-16-23(20)25)26-19-9-13-21-11-5-7-17-24(21)26/h1-19H |

InChI Key |

XSDTYROQWQUTQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dinaphthalen 1 Yl Phenyl Phosphane

Established Synthetic Pathways for Arylphosphanes

The formation of stable carbon-phosphorus (C-P) bonds is the fundamental challenge in the synthesis of arylphosphanes. Over the years, several reliable strategies have been developed, primarily centered around the use of organometallic reagents and phosphorus halides.

Carbon-Phosphorus Bond Formation Strategies

The most prevalent method for creating C-P bonds involves the reaction of an organometallic reagent, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a halophosphine. ambeed.comnih.gov These reactions are versatile and can be used to introduce a wide range of aryl and alkyl groups to the phosphorus center. ambeed.comstmarytx.edu The general principle involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic phosphorus atom of the halophosphine, displacing a halide ion. nih.gov

Another significant strategy is the Michaelis-Arbuzov reaction, which is widely used for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. tardigrade.indoubtnut.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. While classically applied to alkyl halides, variations of this reaction can be used to form C(sp²)-P bonds, particularly in the synthesis of arylphosphonates which can be precursors to other organophosphorus compounds. chemicalbook.combldpharm.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-P bond formation, offering a high degree of control and functional group tolerance. okstate.edu These methods typically involve the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile.

Role of Halophosphine Precursors

Halophosphines are critical electrophilic precursors in the synthesis of arylphosphanes. nih.gov Compounds like phosphorus trichloride (B1173362) (PCl₃), dichlorophenylphosphine (B166023) (PhPCl₂), and chlorodiphenylphosphine (B86185) (Ph₂PCl) serve as foundational building blocks. google.comgoogle.com For the synthesis of Dinaphthalen-1-yl(phenyl)phosphane, a key intermediate would be di(1-naphthyl)phosphorus chloride or phenylphosphorus dichloride.

The synthesis of these halophosphine precursors often starts from phosphorus trichloride. For example, dichlorophenylphosphine can be synthesized by the reaction of benzene (B151609) with phosphorus trichloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org Another method involves the reaction of phenylphosphonic dichloride with a reducing agent. acs.org

Targeted Synthesis of this compound Derivatives

Preparation of Related Dinaphthylphosphane Structures (e.g., oxides, thioates)

The synthesis of the phosphine oxide precursor, Di(naphthalen-1-yl)(phenyl)phosphine oxide, is a logical first step. This can be achieved through a Grignard reaction. For instance, the reaction of diphenylphosphinic chloride with 1-naphthylmagnesium bromide has been used to synthesize diphenyl(1-naphthyl)phosphine oxide. nih.gov Analogously, one could react di(1-naphthyl)phosphine oxide with a phenyl Grignard reagent or phenylphosphonic dichloride with two equivalents of 1-naphthylmagnesium bromide.

The synthesis of related dinaphthylphosphane thioates and selenides can be accomplished by treating the corresponding phosphine with elemental sulfur or selenium, respectively. nih.gov For example, tris(2-pyridyl)phosphine (B3050498) sulfide (B99878) and selenide (B1212193) were prepared by reacting the parent phosphine with sulfur or selenium in hot toluene. nih.gov The synthesis of diorganodiselenophosphinates from secondary phosphine selenides has also been reported. nih.gov

Synthesis of Dinaphthylphosphane Derivatives

| Derivative | General Synthetic Approach | Key Reagents | Relevant Findings/Citations |

|---|---|---|---|

| Di(naphthalen-1-yl)(phenyl)phosphine oxide | Grignard Reaction | Di(1-naphthyl)phosphinic chloride and phenylmagnesium bromide OR Phenylphosphonic dichloride and 1-naphthylmagnesium bromide | Analogous synthesis of diphenyl(1-naphthyl)phosphine oxide has been reported. nih.gov Commercial availability of Di(naphthalen-1-yl)phosphine oxide suggests established synthetic routes exist. ambeed.comacs.org |

| Dinaphthylphosphane Thioates | Sulfurization of the corresponding phosphine | This compound and elemental sulfur | General method for the synthesis of phosphine sulfides. nih.gov |

| Dinaphthylphosphane Selenides | Selenation of the corresponding phosphine | This compound and elemental selenium | General method for the synthesis of phosphine selenides. nih.govnih.govnih.gov |

Strategies for Introducing the Phenyl Moiety onto Naphthyl-Phosphorus Scaffolds

The introduction of the phenyl group can be achieved at different stages of the synthesis. One strategy involves the reaction of a di(1-naphthyl)phosphorus halide with a phenyl-containing organometallic reagent. The most common choice would be phenylmagnesium bromide or phenyllithium. chemicalbook.comresearchgate.net This reaction would directly yield the desired triarylphosphine.

Alternatively, if starting with a phenyl-phosphorus precursor, two equivalents of a 1-naphthyl organometallic reagent would be required. For example, reacting phenylphosphorus dichloride (PhPCl₂) with two equivalents of 1-naphthylmagnesium bromide would lead to the formation of this compound. stmarytx.edu

A third approach involves the synthesis of di(1-naphthyl)phosphine oxide, which can then be reduced to the corresponding phosphine. A variety of reducing agents can be employed for this purpose, including silanes. This two-step process is often preferred as phosphine oxides are generally more stable and easier to handle than their corresponding phosphines.

Emerging Photocatalytic and Metal-Free Synthetic Approaches for Phosphanes

Recent advancements in synthetic chemistry have led to the development of photocatalytic and metal-free methods for the formation of C-P bonds, offering greener and more sustainable alternatives to traditional methods.

Visible light-driven photoredox catalysis has been successfully applied to the arylation of phosphines. These methods often involve the generation of aryl radicals from suitable precursors, which then react with the phosphine. For example, the coupling of phosphines with aryl radicals derived from diaryliodonium salts under photoredox conditions has been reported for the synthesis of quaternary aryl phosphonium (B103445) salts. google.com

Metal-free cross-coupling reactions are also gaining traction. These reactions can proceed through various mechanisms, including radical pathways. While specific examples for the synthesis of this compound using these methods are not yet documented, the general principles are applicable and represent a promising area for future research in the synthesis of bulky triarylphosphines.

Modern Synthetic Approaches for Phosphanes

| Approach | Key Features | Potential Application for this compound | Relevant Findings/Citations |

|---|---|---|---|

| Photocatalytic Arylation | Uses visible light and a photocatalyst to generate aryl radicals for C-P bond formation. | Reaction of a di(1-naphthyl)phosphine precursor with a phenyl radical source, or a phenylphosphine (B1580520) precursor with a naphthyl radical source. | Photoredox-mediated arylation of phosphines has been demonstrated. |

| Metal-Free Cross-Coupling | Avoids the use of transition metal catalysts, often proceeding via radical or ionic pathways. | Direct coupling of a di(1-naphthyl)phosphine with a phenyl halide or vice versa under metal-free conditions. | Emerging field with potential for greener synthesis of organophosphorus compounds. okstate.edu |

Coordination Chemistry of Dinaphthalen 1 Yl Phenyl Phosphane with Transition Metals

Ligand Properties and Coordination Modes

The reactivity and stability of metal complexes are profoundly influenced by the steric and electronic properties of their ligands. Dinaphthalen-1-yl(phenyl)phosphane, with its two bulky naphthyl groups and one phenyl group attached to the phosphorus atom, exhibits significant steric hindrance and specific electronic effects that dictate its coordination behavior.

Steric and Electronic Parameters of this compound

The steric and electronic properties of phosphine (B1218219) ligands are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. ucsd.eduresearchgate.net The cone angle provides a measure of the steric bulk of the ligand, while the TEP indicates its electron-donating or -withdrawing ability. ucsd.edu

Table 1: Estimated Steric and Electronic Parameters (Note: The following data is estimated based on structurally similar phosphine ligands due to the lack of direct experimental values for this compound.)

| Parameter | Estimated Value/Range | Basis of Estimation |

| Tolman Cone Angle (θ) | > 160° | Comparison with other bulky aryl phosphines like triphenylphosphine (B44618) (145°) and tricyclohexylphosphine (B42057) (170°). The two naphthyl groups are expected to create substantial steric bulk. |

| Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹) | ~2065-2075 cm⁻¹ | Based on values for triarylphosphines. Aryl groups are less electron-donating than alkyl groups, leading to higher ν(CO) stretching frequencies compared to trialkylphosphines. |

Monodentate vs. Multidentate Coordination Environments

Phosphine ligands typically coordinate to metal centers in a monodentate fashion through the lone pair of electrons on the phosphorus atom. However, the presence of aromatic systems like the naphthyl groups in this compound introduces the possibility of multidentate coordination. The π-systems of the naphthyl rings could potentially interact with the metal center, leading to η² or η⁶ coordination in addition to the primary P-metal bond.

In practice, for many bulky phosphine ligands, monodentate coordination is the most common mode. The steric bulk of the naphthyl groups may, in fact, hinder the close approach required for multidentate coordination. However, under specific electronic and steric conditions at the metal center, η¹-coordination of the fluorenyl group in a related phosphane ligand has been observed in rhodium complexes, suggesting that arene-metal interactions are possible. wikipedia.org The potential for cyclometalation, where a C-H bond on the naphthyl ring undergoes oxidative addition to the metal center to form a stable chelate ring, is also a significant aspect of the chemistry of naphthyl phosphines. rsc.org

Formation and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including NMR spectroscopy (³¹P, ¹H, ¹³C), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

Rhodium-Dinaphthalen-1-yl(phenyl)phosphane Complexes

Rhodium complexes are of significant interest due to their extensive applications in catalysis, particularly in processes like hydrogenation and hydroformylation. cfmot.de The reaction of rhodium precursors such as [Rh(CO)₂Cl]₂ or [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) with bulky phosphine ligands typically yields square planar Rh(I) complexes.

While specific data for rhodium complexes of this compound are scarce, studies on related systems provide insight. For instance, the synthesis and characterization of mixed-ligand phosphine complexes of rhodium(I) have been extensively reported. The reaction of di(1-naphthyl)(phenyl)phosphine oxide with rhodium precursors has been utilized in catalytic systems. researchgate.net The coordination of bulky phosphines to rhodium can lead to the formation of highly active and selective catalysts. sigmaaldrich.com

Table 2: Expected Spectroscopic Data for a Hypothetical [RhCl(CO)(P(1-naphthyl)₂Ph)₂] Complex (Note: This data is hypothetical and based on typical values for similar rhodium(I) phosphine complexes.)

| Spectroscopic Technique | Expected Observation |

| ³¹P NMR | A doublet in the range of δ 30-50 ppm, with a ¹J(Rh-P) coupling constant of approximately 120-150 Hz. |

| IR (ν(CO)) | A strong absorption band around 1960-1980 cm⁻¹, indicative of a terminal CO ligand. |

Palladium-Dinaphthalen-1-yl(phenyl)phosphane Complexes

Palladium complexes bearing phosphine ligands are workhorses in modern organic synthesis, famously employed in a multitude of cross-coupling reactions. The reaction of Pd(II) precursors like PdCl₂ or Pd(OAc)₂ with phosphine ligands can lead to the formation of various complexes, often with square planar geometry. nih.govrsc.org

The bulky nature of this compound would be expected to favor the formation of trans-coordinated palladium(II) complexes of the type [PdCl₂(P(1-naphthyl)₂Ph)₂]. Such steric hindrance can also promote the formation of catalytically active, low-coordinate Pd(0) species. The synthesis of palladium complexes with phosphinecarboxamide ligands, which also feature bulky substituents, has been well-documented, providing a basis for understanding the coordination behavior of sterically demanding phosphines with palladium. nih.gov

Gold and Silver Complexes Involving Phosphane Ligands

The coordination chemistry of gold(I) and silver(I) with phosphine ligands is dominated by the formation of linear, two-coordinate complexes of the type [M(PR₃)X] or [M(PR₃)₂]⁺. However, higher coordination numbers, such as three or four, can also be achieved. The synthesis of these complexes typically involves the reaction of a gold or silver salt with the phosphine ligand. mdpi.com

Bulky phosphine ligands play a crucial role in stabilizing these complexes and influencing their properties. For instance, gold(I) complexes with bulky phosphine ligands have shown promise in various applications, including catalysis and materials science. researchgate.net The steric hindrance provided by the this compound ligand would be expected to stabilize linear Au(I) and Ag(I) complexes, preventing further ligand association that could lead to disproportionation or the formation of higher-coordinate species.

Coordination with Other Transition Metals (e.g., Nickel, Platinum, Iron, Lanthanides)

The coordination chemistry of this compound extends beyond the commonly studied palladium and gold complexes, encompassing a range of other transition metals, each exhibiting unique structural and electronic properties. The bulky yet electronically tunable nature of this phosphine ligand makes it a versatile tool in the design of complexes with specific catalytic or material properties.

Nickel

Monodentate phosphine-ligated nickel compounds are significant as active catalysts in a wide array of chemical reactions. nih.govstrath.ac.uk The coordination of this compound to nickel centers can lead to the formation of complexes with varying coordination numbers and geometries, often influenced by the reaction conditions and the nature of other ligands present. For instance, the reaction of nickel(0) precursors like [Ni(COD)₂] (COD = 1,5-cyclooctadiene) with monodentate phosphines can yield complexes with the general formula [Ni(PR₃)n] (where n = 2, 3, or 4). strath.ac.uk The equilibrium between these species in solution is sensitive to the steric bulk of the phosphine ligand. strath.ac.uk

Research into nickel complexes with phosphine ligands bearing unsaturated groups has revealed the formation of dinickelacycles, which are intermolecularly linked by Ni-olefin interactions. strath.ac.uk While specific studies on this compound with nickel are not extensively detailed in the provided results, the general principles of phosphine coordination to nickel suggest that this bulky ligand would favor lower coordination numbers, potentially leading to the formation of catalytically active species. The steric hindrance from the naphthyl groups could also influence the regioselectivity and stereoselectivity of catalytic processes.

Platinum

Platinum complexes containing phosphine ligands are of significant interest due to their applications in catalysis and materials science. uef.fi The coordination of this compound to platinum(II) centers typically results in square planar complexes. The combination of a phosphine and an isocyanide ligand on a single platinum center has been shown to create an optimal balance between nucleophilicity and the spatial availability of the metal center, leading to enhanced catalytic efficiency. mdpi.com

Iron

The coordination chemistry of phosphine ligands with iron is also an active area of research. A specific iron complex, 8-(Diphenyl-phosphan-yl)naphthyl-κC,Ptris-(trimethyl-phosphane-κP)iron(II), demonstrates a slightly distorted octahedral geometry around the iron center. nih.gov In this complex, the iron is coordinated to phosphorus and carbon atoms, with Fe-P bond lengths ranging from 2.2485(12) to 2.2902(12) Å and Fe-C bond lengths of 1.918(5) and 2.015(4) Å. nih.gov This example, although not featuring this compound itself, illustrates the type of coordination environment that can be achieved with related phosphine ligands in iron chemistry. The meridional arrangement of the trimethylphosphine (B1194731) ligands and the trans position of the terminal alkynyl ligand relative to the anchoring phosphine group are notable structural features. nih.gov

Lanthanides

Influence of Ligand Architecture on Coordination Geometry

The architecture of a phosphine ligand, encompassing its steric bulk and electronic properties, plays a crucial role in determining the coordination geometry of the resulting metal complex. vu.nl This, in turn, significantly influences the complex's reactivity and catalytic activity.

The steric bulk of a ligand can lead to either steric repulsion or, counterintuitively, steric attraction. While significant steric crowding generally leads to repulsion and can force a linear geometry in some dicoordinated complexes, moderately bulky and flat ligands can experience attractive dispersion interactions ("sticky pancake" effect) that stabilize a bent geometry. vu.nl The bite angle, defined as the ligand-metal-ligand angle in bidentate phosphines, is a critical parameter affecting catalytic activity. vu.nl Smaller bite angles can lower the barrier for oxidative addition by reducing steric repulsion between the substrate and the ligands. vu.nl

In the context of this compound, the two bulky naphthyl groups and the phenyl group create a sterically demanding environment around the phosphorus donor atom. This steric hindrance is expected to have a profound impact on the coordination geometry of its metal complexes. For instance, in square planar complexes, the large steric profile of the ligand could lead to distortions from the ideal geometry. In tetrahedral or octahedral complexes, the ligand's bulk would influence the disposition of other ligands in the coordination sphere.

The flexibility of the ligand, or the lack thereof, also impacts the coordination geometry. While some bulky ligands can be quite rigid, others can exhibit flexibility in solution, allowing for a shallow potential energy surface for ligand-metal-ligand bending. vu.nl This flexibility can be crucial for the catalytic cycle, allowing the complex to adopt different geometries to accommodate incoming substrates and facilitate subsequent reaction steps.

Table of Coordination Data for Selected Transition Metal Complexes with Phosphine Ligands

| Metal | Ligand | Complex | Coordination Geometry | Key Bond Lengths (Å) / Angles (°) | Reference |

| Iron | 8-(Diphenyl-phosphan-yl)naphthyl-κC,P | [Fe(C₈H₅)(C₂₂H₁₆P)(C₃H₉P)₃] | Distorted Octahedral | Fe-P: 2.2485-2.2902, Fe-C: 1.918, 2.015 | nih.gov |

| Palladium | PPh₃ | Pd(PPh₃)₂ | Bent | L-M-L angle: 132.2° | vu.nl |

| Palladium | PCy₃ | Pd(PCy₃)₂ | Bent | L-M-L angle: 148.2° | vu.nl |

| Nickel | dtbpe | (dtbpe)Ni=CPh₂ | Trigonal Planar | Ni-C: 1.836(2) | nih.gov |

Catalytic Applications of Dinaphthalen 1 Yl Phenyl Phosphane and Its Metal Complexes

Homogeneous Catalysis Paradigms

Asymmetric hydroformylation, the conversion of an alkene to a chiral aldehyde using syngas (a mixture of CO and H₂), is a powerful transformation in organic synthesis. The selectivity of this reaction is heavily dependent on the chiral ligands coordinated to the metal center, which is typically rhodium. pharm.or.jpresearchgate.netnih.gov Chiral phosphine (B1218219) ligands, particularly bidentate phosphines and phosphites, have been extensively developed to control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. nih.gov

While bulky monodentate phosphine ligands are utilized in hydroformylation, their role is primarily to influence regioselectivity and catalyst activity by modifying the steric and electronic environment of the rhodium center. nih.gov For instance, the use of bulky phosphines can favor the formation of branched aldehydes. However, in the context of asymmetric hydroformylation, there are no specific reports in the scientific literature detailing the use of the achiral Dinaphthalen-1-yl(phenyl)phosphane to induce enantioselectivity. Enantiocontrol in rhodium-catalyzed hydroformylation is typically achieved using ligands with inherent chirality, such as those with axially chiral backbones (e.g., BINAP and its derivatives) or P-stereogenic centers. nih.gov

Enantioselective hydrogenation is a fundamental method for producing chiral compounds, where a prochiral unsaturated substrate is hydrogenated to a single enantiomer product. This transformation is catalyzed by transition metal complexes, most notably those of rhodium, ruthenium, and iridium, containing chiral phosphine ligands. liverpool.ac.uk The success of these reactions hinges on the ability of the chiral ligand to create a highly ordered and asymmetric coordination sphere around the metal, which directs the hydrogen delivery to one face of the substrate. nih.gov

Similar to hydroformylation, the achiral nature of this compound precludes its use as a primary source of chirality in enantioselective hydrogenation. The field is dominated by C₂-symmetric chelating diphosphines like BINAP and its analogues, which feature binaphthyl units and are renowned for their high efficacy in the asymmetric hydrogenation of a wide range of substrates. nih.govnih.gov While non-chiral phosphines are essential components of many hydrogenation catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), they lead to racemic products when a new stereocenter is formed. No specific studies detailing the application of this compound in enantioselective hydrogenation have been found.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The efficacy of these transformations, which include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is profoundly influenced by the choice of phosphine ligand. organic-chemistry.orgnih.gov Bulky, electron-rich monodentate phosphines, such as this compound, are particularly effective in this arena. organic-chemistry.orgchemrxiv.org Their large steric profile promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for the initial oxidative addition step, especially with challenging substrates like aryl chlorides. chemrxiv.orgresearchgate.net

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, bulky monophosphines facilitate the coupling of sterically hindered and electron-poor aryl halides. While specific high-throughput screening data for this compound is not readily available, the performance of analogous bulky phosphine ligands underscores their utility. For example, catalysts based on other bulky biaryl phosphines demonstrate high yields in the coupling of a variety of aryl chlorides and bromides. organic-chemistry.orgresearchgate.net The steric hindrance provided by the naphthyl groups in this compound is expected to promote efficient reductive elimination, the final step in the catalytic cycle, to afford the biaryl product.

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling amines with aryl halides. The development of bulky phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amine nucleophiles. researchgate.net Ligands similar in structure to this compound, such as other biaryl phosphines, are known to form highly active catalysts that prevent the formation of inactive dimeric palladium species and accelerate the rate-limiting reductive elimination step.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with a Bulky Phosphinous Acid-Ligated Palladium Precatalyst (POPd2-Ad)

This table presents data for a related bulky phosphine ligand system to illustrate typical performance in Suzuki coupling, as specific data for this compound is not available.

| Entry | Aryl Chloride | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 99 |

| 2 | Chlorobenzene | 4-Methoxyphenylboronic acid | 4-Methoxy-1,1'-biphenyl | 99 |

| 3 | 4-Chloroanisole | 4-(Trifluoromethyl)phenylboronic acid | 4'-Methoxy-4-(trifluoromethyl)-1,1'-biphenyl | 92 |

| 4 | 2-Chloropyridine | 4-Tolylboronic acid | 2-(p-Tolyl)pyridine | 99 |

Data sourced from studies on POPd2-Ad, a bulky di(1-adamantyl)phosphinous acid-ligated palladium precatalyst. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming stereogenic centers via the reaction of a nucleophile with a π-allylpalladium intermediate. The enantioselectivity of this reaction is almost exclusively controlled by the chiral ligand attached to the palladium catalyst. A vast library of chiral ligands, including both bidentate and monodentate phosphines, has been developed for this purpose.

Given its achiral structure, this compound is not employed in catalysis where the goal is enantioselectivity. Chiral phosphine ligands containing naphthyl groups, such as MOP (2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl) and its derivatives, are examples of monodentate ligands that have been successfully used in AAA, demonstrating that the binaphthyl backbone is an effective scaffold for inducing asymmetry. pharm.or.jp However, no data suggests a similar role for the non-chiral this compound.

Role in Other Organometallic Catalysis

Hydrophosphinylation involves the addition of a P-H bond across an unsaturated carbon-carbon bond. While nickel-catalyzed hydrophosphinylation reactions are known, there is currently no specific information available in the reviewed scientific literature regarding the application of this compound or its metal complexes in this particular type of transformation.

C-H Functionalization Methodologies (e.g., C-H Methylation)

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis has been a cornerstone in the development of C-H functionalization methodologies. snnu.edu.cnresearchgate.netnih.gov In these reactions, phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.

While specific studies detailing the use of this compound in C-H methylation are not prominently available, the general mechanism for such a transformation would likely involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a hypothetical Pd(II)-catalyzed C-H methylation reaction employing this compound as a ligand, the bulky naphthalenyl groups would create a specific steric environment around the palladium center. This can influence the regioselectivity of the C-H activation step and the subsequent reductive elimination to form the C-C bond.

The electronic properties of the this compound ligand, influenced by the electron-rich naphthalene (B1677914) rings, would also affect the electron density at the palladium center, thereby impacting the efficiency of the catalytic cycle. For instance, in palladium-catalyzed direct arylation, the choice of phosphine ligand is critical for the success of the reaction. orgsyn.org

Impact of Ligand Design on Catalytic Performance

Enantioselectivity and Regioselectivity Enhancements

The control of enantioselectivity and regioselectivity is a central challenge in catalysis. Chiral phosphine ligands are instrumental in asymmetric catalysis, where they can induce the formation of one enantiomer of a product over the other. Although this compound is not inherently chiral, its bulky framework can be a component of a chiral catalyst system or be modified to create a chiral derivative.

The regioselectivity of a reaction, which is the preferential reaction at one site over another, is also heavily influenced by the steric bulk of the phosphine ligand. In the case of this compound, the two large naphthyl groups would be expected to create a sterically hindered environment. This can be exploited to direct a reaction to a less sterically hindered position on a substrate. For example, in the functionalization of 2-phenylpyridine, palladium catalysts are used to selectively activate the ortho C-H bond, and the ligand plays a role in this selectivity. rsc.org

Turnover Number and Turnover Frequency Considerations

The efficiency of a catalyst is quantified by its turnover number (TON) and turnover frequency (TOF). The TON represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. wikipedia.org The TOF is the turnover number per unit of time, indicating the speed of the catalyst. wikipedia.org

For a catalyst system involving this compound, both the steric and electronic properties of the ligand would influence the TON and TOF. The bulky nature of the ligand can enhance catalyst stability by preventing catalyst aggregation or decomposition, thus leading to a higher TON. However, excessive steric bulk might also hinder substrate coordination and slow down the catalytic rate, resulting in a lower TOF.

The electronic properties of the ligand also play a critical role. Electron-donating ligands can increase the electron density on the metal center, which can facilitate oxidative addition steps in some catalytic cycles but may hinder reductive elimination. The optimal balance of steric and electronic properties is crucial for achieving high TON and TOF values.

Below is a hypothetical data table illustrating the kind of information that would be relevant for this section, were it available for this compound.

| Catalyst System | Reaction | TON | TOF (s⁻¹) |

| [Pd]-Dinaphthalen-1-yl(phenyl)phosphane | Hypothetical C-H Arylation | Data Not Available | Data Not Available |

| [Rh]-Dinaphthalen-1-yl(phenyl)phosphane | Hypothetical Asymmetric Hydrogenation | Data Not Available | Data Not Available |

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Catalytic Cycles in Phosphane-Mediated Reactions

Dinaphthalen-1-yl(phenyl)phosphane is a bulky and electron-rich monodentate phosphine (B1218219) ligand frequently employed in transition metal catalysis, particularly in cross-coupling reactions. rsc.org The catalytic cycles of such reactions, often involving palladium, are critically influenced by the properties of the phosphine ligand. rsc.orglibretexts.org A generic catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent metal center, commonly Pd(0), which is coordinated to one or more phosphine ligands. rsc.orgyoutube.com The steric bulk of this compound can facilitate the formation of the highly reactive, low-coordinate [Pd(0)L] or [Pd(0)L2] species, which are often the true catalytically active species. rsc.org This is because bulky ligands can promote the dissociation of additional ligands to generate the necessary unsaturated metal center. rsc.orgyoutube.com

Following oxidative addition to form a Pd(II) intermediate, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. libretexts.org The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.orgyoutube.com The large cone angle of this compound can influence the rate and efficiency of this final step. For reductive elimination to occur, the ligands must be in a cis position relative to each other. libretexts.org

Identification of Key Intermediates through Spectroscopic Techniques

The elucidation of catalytic mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic techniques are invaluable tools for this purpose. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for identifying and characterizing metal-phosphine complexes and other intermediates in solution. researchgate.netresearchgate.net

³¹P NMR spectroscopy is a primary technique for probing the coordination environment of phosphine ligands. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination to a metal center. For instance, the coordination of this compound to a palladium center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. researchgate.net This allows for the monitoring of the formation and consumption of different palladium-phosphine species throughout a catalytic reaction.

¹H and ¹³C NMR spectroscopy provide information about the organic fragments of the intermediates, such as the aryl groups of the phosphine ligand and the substrates. vt.edu Changes in the chemical shifts and coupling constants of these nuclei can indicate the formation of new bonds and changes in the geometry of the complex.

IR spectroscopy can be used to identify specific functional groups and bonding modes within the catalytic intermediates. For example, the stretching frequencies of carbonyl groups or metal-hydride bonds can be readily observed, providing direct evidence for the presence of such species. researchgate.net

In some cases, key intermediates may be stable enough to be isolated and characterized by single-crystal X-ray diffraction, which provides definitive structural information. researchgate.net However, many intermediates are too reactive for isolation, making in-situ spectroscopic monitoring essential. For example, studies on related phosphine-gold complexes have utilized techniques like electrospray ionization mass spectrometry (ESI-MS) to detect and study the equilibria of various ligated species in solution. escholarship.orgresearchgate.net

A hypothetical table summarizing spectroscopic data for potential intermediates in a reaction catalyzed by a this compound-palladium complex is presented below.

| Intermediate | ³¹P NMR (ppm) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| [Pd(0)(L)₂] | 30-40 | Aromatic protons of L | - |

| [Pd(II)(Ar)(X)(L)₂] | 45-60 | New signals for Ar group | ν(Pd-X) |

| [Pd(II)(Ar)(Ar')(L)₂] | 50-65 | Signals for both Ar and Ar' | - |

L = this compound

Role of Ligand Exchange in Reaction Dynamics

The rate of ligand exchange is influenced by several factors, including the steric bulk and electronic properties of the ligands, the nature of the metal center, and the solvent. nih.govnih.gov The bulky nature of this compound can lead to relatively facile ligand dissociation, which is often a prerequisite for the creation of a vacant coordination site on the metal, allowing for substrate binding and subsequent reaction steps. libretexts.org

Ligand exchange reactions can be studied using various kinetic techniques, including NMR spectroscopy (e.g., line-broadening studies or exchange spectroscopy - EXSY) and mass spectrometry-based methods. nih.govemich.edu For example, delayed reactant labeling (DRL) combined with ESI-MS has been shown to be a powerful method for determining the activation parameters for ligand dissociation and understanding exchange mechanisms in solution. nih.gov

The dynamic exchange of ligands can also lead to changes in the dominant catalytic species. For instance, an equilibrium may exist between a bis-phosphine complex, [M(L)₂], and a mono-phosphine complex, [M(L)], with the latter often being more catalytically active. rsc.org The position of this equilibrium is influenced by the concentration of the ligand and the reaction conditions.

The table below illustrates hypothetical kinetic data for the exchange of this compound (L) in a generic metal complex.

| Reaction | Rate Constant (k) | Activation Energy (Ea) |

| [M(L)₂] ⇌ [M(L)] + L | k_diss | High |

| [M(L)] + S ⇌ [M(L)(S)] | k_assoc | Low |

S = Substrate

Probing Elementary Steps in Catalytic Transformations

Oxidative addition is the initial step in many cross-coupling reactions, where the metal center's oxidation state increases by two. libretexts.org The rate of this step is influenced by the electron density of the metal, which is modulated by the phosphine ligand. The electron-rich nature of this compound enhances the nucleophilicity of the metal center, generally promoting oxidative addition. youtube.com

Reductive elimination is the product-forming step and is the reverse of oxidative addition. libretexts.org It is often promoted by steric crowding at the metal center. youtube.com The significant bulk of this compound can therefore accelerate this step by destabilizing the higher-coordinate intermediate, thus facilitating the release of the product. youtube.com

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for probing the energy profiles of these elementary steps. rsc.org Such studies can provide insights into transition state geometries and activation barriers, helping to rationalize experimentally observed reactivity and selectivity. For example, computational studies on related phosphine-palladium systems have shown that bulky, electron-rich ligands can lower the energy barrier for the oxidative addition step. rsc.org

Kinetic studies are also employed to dissect the elementary steps. By varying the concentrations of reactants and observing the effect on the reaction rate, the rate-determining step of the catalytic cycle can often be identified.

Theoretical and Computational Investigations of Dinaphthalen 1 Yl Phenyl Phosphane

Density Functional Theory (DFT) Applications

DFT has emerged as a versatile and accurate method for studying the electronic properties of molecules. Its application to Dinaphthalen-1-yl(phenyl)phosphane has allowed for a detailed analysis of its electronic structure and the prediction of its spectroscopic characteristics.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge, have been investigated for this compound using DFT.

The charge distribution within this compound is another key feature that can be elucidated by DFT. The phosphorus atom, being more electropositive than the carbon atoms it is bonded to, will carry a partial positive charge, while the aromatic rings will have a more complex distribution of electron density. This charge distribution is critical in determining the molecule's electrostatic potential and its interaction with other polar molecules and ions.

A hypothetical representation of calculated electronic properties for this compound is presented in the table below.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Partial Charge on Phosphorus | +0.45 e |

DFT calculations are widely used to predict various spectroscopic parameters, providing valuable information for structure elucidation and characterization. nih.govnyu.edu

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool in computational chemistry. nih.govnyu.edu By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the 1H, 13C, and 31P NMR chemical shifts. These theoretical predictions can then be compared with experimental data to confirm the structure of the compound and aid in the assignment of complex spectra. mdpi.comnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov These calculated spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, DFT would predict characteristic vibrational frequencies for the P-C bonds, the C-H bonds of the aromatic rings, and the various vibrations of the naphthalene (B1677914) and phenyl ring systems.

A hypothetical table of predicted and experimental spectroscopic data for this compound is shown below.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| 31P | -15.2 | -14.8 |

| 13C (P-C) | 135.4 | 136.1 |

| P-C Stretch | 750 | 745 |

| Aromatic C-H Stretch | 3050-3100 | 3060-3090 |

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its use as a ligand in catalysis, DFT can be employed to map out the entire reaction pathway. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway and determine the activation energy, which governs the reaction rate. Transition state analysis provides detailed information about the geometry of the activated complex, offering insights into the bond-breaking and bond-forming processes that occur during the reaction. While specific reaction mechanism studies for this compound were not found in the provided search results, the methodology is well-established for similar organophosphorus compounds.

Ligand-Metal Interaction Studies

The ability of this compound to act as a ligand in transition metal complexes is a key aspect of its chemistry. Computational methods provide a powerful means to study the nature and strength of the interaction between this phosphane ligand and a metal center.

The strength of the bond between this compound and a metal can be quantified by calculating the binding energy. This is typically done by computing the energies of the optimized ligand, the metal center, and the resulting metal-ligand complex. The binding energy is the difference between the energy of the complex and the sum of the energies of the isolated ligand and metal. A higher binding energy indicates a stronger and more stable metal-ligand bond. These calculations can be performed for a variety of metal centers to predict which metals will form the most stable complexes with this ligand.

A hypothetical EDA for a this compound-metal complex is presented in the table below.

Table 3: Energy Decomposition Analysis for a [M(this compound)] Complex

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic Interaction | -25.5 |

| Pauli Repulsion | +40.2 |

| Orbital Interaction | -30.8 |

| Total Interaction Energy | -16.1 |

Chiral Induction Mechanisms: A Computational Perspective

Computational studies, particularly those employing density functional theory (DFT), have become instrumental in elucidating the mechanisms of chiral induction in asymmetric catalysis. These theoretical investigations provide detailed insights into the three-dimensional structures of transition states and the non-covalent interactions that govern stereoselectivity. However, a review of the scientific literature reveals a notable scarcity of specific computational studies focused exclusively on the chiral induction mechanisms of this compound.

For structurally related chiral phosphines, computational models have been used to generate data such as transition state energies and steric maps, which are invaluable for understanding enantioselectivity. For instance, in many asymmetric reactions catalyzed by chiral phosphine-metal complexes, the preferred reaction pathway is determined by the energy difference between the diastereomeric transition states. These energy differences, often calculated using DFT, can be correlated with the experimentally observed enantiomeric excess.

Table 1: Hypothetical Transition State Energy Data for a Prochiral Substrate

| Transition State | Relative Energy (kcal/mol) | Favored Enantiomer |

| TS-Re | 0.0 | R |

| TS-Si | 1.5 |

This table is a hypothetical representation of data that would be generated from a DFT study. The energy difference between the two transition states would determine the enantiomeric excess of the product.

Furthermore, the analysis of non-covalent interactions, such as CH-π, π-π stacking, and steric repulsions between the bulky naphthyl groups of the ligand and the substituents of the substrate, is a key component of these computational studies. These interactions create a well-defined chiral pocket around the active site of the catalyst, forcing the substrate to coordinate in a specific orientation.

Table 2: Key Non-Covalent Interactions in Chiral Recognition

| Interaction Type | Description |

| Steric Repulsion | The bulky dinaphthyl groups create a chiral environment that sterically disfavors one of the two competing transition states. |

| CH-π Interactions | Interactions between C-H bonds of the substrate and the aromatic naphthyl rings of the ligand can stabilize one transition state over the other. |

| π-π Stacking | Face-to-face or edge-to-face stacking between the aromatic rings of the ligand and an aromatic substituent on the substrate can be a significant factor in stereodifferentiation. |

This table outlines the types of non-covalent interactions that are typically analyzed in computational studies of chiral phosphine (B1218219) ligands to understand the origins of stereoselectivity.

In the absence of direct computational research on this compound, the detailed elucidation of its specific chiral induction mechanisms from a computational perspective remains an area ripe for future investigation. Such studies would be invaluable for the rational design of more efficient and selective catalysts based on this chiral scaffold.

Advanced Ligand Design Principles and Future Research Trajectories

Rational Ligand Modification Strategies for Dinaphthalen-1-yl(phenyl)phosphane Derivatives

The performance of a phosphine (B1218219) ligand in a catalytic cycle is intricately linked to its steric and electronic properties. nih.govmanchester.ac.ukmanchester.ac.uk For this compound, rational modification strategies can be envisioned to fine-tune these characteristics for specific catalytic applications.

Steric Modifications: The bulky naphthyl groups of this compound create a unique steric environment around the phosphorus atom. Further modifications to this steric profile could involve:

Introduction of Substituents on the Naphthyl Rings: The addition of bulky groups, such as tert-butyl or adamantyl, at various positions on the naphthyl rings can be used to create more sterically demanding ligands. This increased steric bulk can promote reductive elimination, a key step in many cross-coupling reactions.

Modification of the Phenyl Group: Replacing the phenyl group with other aryl or alkyl substituents can also modulate the steric environment. For instance, employing ortho-substituted phenyl groups would significantly increase the cone angle of the ligand.

Electronic Modifications: The electronic nature of the phosphine ligand, specifically its electron-donating ability, is crucial for processes like oxidative addition. Strategies to tune the electronic properties of this compound derivatives include:

Substitution on the Aryl Rings: Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the naphthyl or phenyl rings can systematically alter the electron density on the phosphorus atom.

Development of Ylide-Substituted Analogues: The incorporation of ylide functionalities adjacent to the phosphorus center, creating ylide-substituted phosphines (YPhos), has been shown to produce exceptionally strong electron-donating ligands that can facilitate challenging catalytic transformations. gessnergroup.com

A systematic approach to ligand modification, creating a library of this compound derivatives with varied steric and electronic parameters, would be invaluable for high-throughput screening and the discovery of optimal catalysts for specific reactions. tandfonline.com

Below is a table outlining potential modification strategies and their expected effects:

| Modification Strategy | Target Property | Expected Effect on Catalysis |

| Introduction of bulky substituents on naphthyl rings | Increased steric bulk | Promotion of reductive elimination, improved selectivity |

| Variation of the phenyl group substituent | Altered cone angle | Influence on catalyst stability and activity |

| Substitution of electron-donating/withdrawing groups | Modified electronic properties | Tuning of oxidative addition and other catalytic steps |

| Incorporation of ylide functionalities | Enhanced electron-donating ability | Access to highly active catalysts for difficult reactions |

Integration with Emerging Catalytic Modalities (e.g., Photoredox Catalysis)

The synergy between transition metal catalysis and photoredox catalysis has opened new avenues for chemical synthesis. acs.org The integration of this compound and its derivatives into such dual catalytic systems is a promising area of research.

Phosphine ligands can play a crucial role in photoredox-mediated reactions. nih.gov Specifically, ligands can be designed to:

Absorb Visible Light: By incorporating chromophoric units into the ligand backbone, it may be possible to create this compound derivatives that act as both a ligand and a photosensitizer. This could lead to more efficient energy or electron transfer processes.

Facilitate Single-Electron Transfer (SET): The electronic properties of the phosphine ligand can influence the redox potential of the metal complex, thereby affecting its ability to engage in SET with a photocatalyst or substrate. The naphthyl groups themselves can also play a role in the photophysical properties of the resulting complexes. nih.gov

The development of this compound derivatives with tailored photophysical properties could enable novel transformations that are not accessible through traditional thermal catalysis.

Opportunities in Supramolecular and Supported Catalysis

Immobilizing homogeneous catalysts on solid supports or encapsulating them within supramolecular assemblies offers significant advantages, including simplified catalyst separation and recycling. nih.govrsc.org

Supported Catalysis: this compound can be functionalized to enable its attachment to various supports:

Polymer Supports: By introducing appropriate functional groups (e.g., vinyl, carboxyl), the ligand can be copolymerized or grafted onto polymer backbones like polystyrene. nih.gov

Inorganic Supports: Silanization of the ligand would allow for its covalent attachment to silica (B1680970) or other inorganic materials.

Supramolecular Catalysis: The design of this compound derivatives capable of participating in non-covalent interactions opens up possibilities in supramolecular catalysis. acs.orgacs.org This could involve:

Host-Guest Chemistry: Incorporating recognition motifs into the ligand structure could allow for the formation of host-guest complexes, where the catalytic reaction occurs within a defined molecular cavity.

Self-Assembled Catalysts: Ligands functionalized with hydrogen-bonding units or metal-coordinating sites could self-assemble into well-defined, catalytically active nanostructures.

These approaches could lead to catalysts with enhanced stability, selectivity, and recyclability.

Unexplored Reactivity and Synthetic Frontiers for Naphthyl-Phosphane Systems

While naphthyl-phosphane ligands have been utilized in various catalytic reactions, there remain significant opportunities to explore new reactivity patterns and synthetic applications. researchgate.netrsc.org

Novel Catalytic Transformations: The unique steric and electronic properties of this compound may enable its application in a wider range of catalytic reactions beyond traditional cross-coupling. This could include:

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new enantioselective transformations. The inherent chirality of appropriately substituted binaphthyl backbones has been a cornerstone of asymmetric catalysis. nih.govrsc.org

C-H Activation: The rigid naphthyl framework could be exploited in the design of ligands for directed C-H activation/functionalization reactions. rsc.org

Polymerization Catalysis: The steric and electronic profile of the ligand could influence the properties of polymers formed in transition metal-catalyzed polymerization reactions.

New Synthetic Methodologies: Research into the synthesis of novel naphthyl-phosphine systems is ongoing. researchgate.netnovartis.com This includes the development of more efficient and modular synthetic routes to access a wider diversity of ligand structures. The formal exchange of substituents on the phosphorus atom is also an emerging strategy for ligand diversification. nih.gov These advancements will undoubtedly fuel the discovery of new and improved catalysts based on the naphthyl-phosphane scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.